1,4-Bis(bromomethyl)-2,5-diiodobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds often involves multi-step reactions, including halogenation, nucleophilic substitution, and coupling reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involved aromatic nucleophilic substitution . Similarly, 1,4-Bis(bromomethyl)-2,5-diiodobenzene could potentially be synthesized through a halogenation process followed by a nucleophilic substitution reaction.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is typically characterized using spectroscopic methods and X-ray crystallography. For example, the molecular structures of various synthesized compounds were confirmed by 19F NMR spectroscopy and X-ray crystallography, which revealed large bond angles around the phosphorus atoms . The crystal structure of 1,1'-Bis(2-bromobenzoyl thioureido)ethane showed stabilization by intermolecular hydrogen bonds . These techniques could also be applied to determine the molecular structure of 1,4-Bis(bromomethyl)-2,5-diiodobenzene.
Chemical Reactions Analysis
Halogenated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution and coupling reactions. The synthesis of 1,4-bis[β-(p-aminophenyl)ethyl] benzene involved a Sonogashira C—C coupling reaction . The reactivity of 1,4-Bis(bromomethyl)-2,5-diiodobenzene would likely be influenced by the presence of bromomethyl and diiodo groups, which could participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure and the nature of the substituents. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene showed different conformations and packing in the crystal structures, which were influenced by the crystalline environment . The synthesis and characterization of 1,2-bis(bromomethyl)-4-fluorobenzene discussed factors affecting the reaction, such as raw material rate, reaction time, and temperature . These factors would also be relevant in the synthesis and property analysis of 1,4-Bis(bromomethyl)-2,5-diiodobenzene.
Scientific Research Applications
Polymer Synthesis :
- Used as a bifunctional initiator in the cationic ring-opening polymerization of tetrahydrofuran, leading to the synthesis of poly(p-phenylene) (PPP) with alternating polytetrahydrofuran and hexyl side chains (Cianga, Hepuzer, & Yagcı, 2002).
- Employed in atom transfer radical polymerization of styrene for producing macromonomers, which were further used in Suzuki coupling reactions to synthesize polyphenylenes with alternating polystyrene and hexyl side chains (Cianga & Yagcı, 2002).
Synthesis of Electron-Rich Macrocycles :
- Utilized in the stepwise synthesis of [4+4] electron-rich thiamacrocycles, targeting fullerene complexation. Also used in a multicomponent mixture reaction to generate a range of thiamacrocycles, which were successfully separated (Holý et al., 2010).
Development of Novel Organic Compounds :
- Played a role in the synthesis of 1,5-dihydropolyalkylated s-indacenes, with mono- and dianions characterized by silylation. This process involved alkylation of malonic esters from 2,5-dimethyl-1,4-dibromomethylbenzene (Dahrouch et al., 2001).
Crystallography and Molecular Structure Studies :
- Used in the study of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, with crystal structures determined by X-ray diffraction. This study explored the conformations and crystalline environments of the solvates (Szlachcic et al., 2007).
Exploration in Photophysical Behavior :
- Involved in the synthesis and study of thia-aza macrocycles with a 9-anthracenylmethyl moiety as a fluorescent appendage. These macrocycles showed an increase in fluorescence on the addition of transition metal ions, indicating potential applications in sensing technologies (Singh & Kumar, 2007).
Catalysis Research :
- Used in the synthesis of mono-, bis-, and tris-imidazolinium salts, which were then applied as in situ catalysts for Suzuki-Miyaura and Heck-Mirozoki cross-coupling reactions (Türkmen, Can, & Çetinkaya, 2009).
properties
IUPAC Name |
1,4-bis(bromomethyl)-2,5-diiodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2I2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXBYLAAAKTAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)CBr)I)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376212 | |
Record name | 1,4-bis(bromomethyl)-2,5-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(bromomethyl)-2,5-diiodobenzene | |
CAS RN |
56403-29-3 | |
Record name | 1,4-bis(bromomethyl)-2,5-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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